Bis((2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)methylamino)ethyl)trimethylammonium) tetrachlorozincate
Description
Historical Context of Azo-Zincate Coordination Complexes
The development of azo-metal coordination complexes traces its origins to early 20th-century investigations into dye chemistry and coordination theory. While simple azo compounds like azobenzene were first synthesized in 1834, their integration with metal centers gained momentum following Alfred Werner’s pioneering work on coordination compounds. The specific class of quaternary ammonium azo-zincates emerged in the late 1970s as researchers sought to combine the photoresponsive properties of azo dyes with the structural stability of metallate anions.
This compound’s historical lineage connects to three key technological developments:
- Azo Dye Synthesis : Classic diazo coupling reactions, refined by Peter Griess in 1858, enabled the reliable production of aromatic azo compounds.
- Surfactant Chemistry : The mid-20th century saw advances in quaternary ammonium salts as phase-transfer catalysts and antimicrobial agents, providing cationic building blocks for complex architectures.
- Zinc Coordination Chemistry : Work on zinc halide complexes in the 1960s-1980s revealed their potential as stable anionic components in ionic liquids and conductive materials.
The convergence of these domains allowed the rational design of bis-cationic azo-zincate complexes, with the subject compound representing a modern iteration optimized for charge delocalization and structural rigidity.
Structural Classification Within Quaternary Ammonium Azo-Metalates
The compound belongs to the bis-cationic azo-metallate subclass, characterized by:
Table 1: Structural Classification Parameters
| Feature | Description |
|---|---|
| Cationic Component | Two 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-methylanilino]ethyl-trimethylazanium ions |
| Anionic Component | Tetrachlorozincate(2-) ([ZnCl₄]²⁻) |
| Coordination Geometry | Tetrahedral (zinc center) |
| Azo Configuration | Trans-diazenyl (-N=N-) linkage between aromatic rings |
| Charge Balance | 2:1 cation:anion ratio |
Key structural features include:
- Azo Chromophore : The -N=N- bridge between the chloronitrophenyl and methylanilino groups enables π-π* electronic transitions, imparting photoresponsive behavior.
- Cation Design : Each quaternary ammonium cation contains a triethylmethylammonium head group linked to the azo moiety via a flexible ethylene chain, balancing hydrophilicity and conformational adaptability.
- Anionic Core : The [ZnCl₄]²⁻ anion adopts a tetrahedral geometry that minimizes steric strain while providing charge-compensation for the bulky organic cations.
This architecture enables three distinct interaction modalities:
Significance in Supramolecular Chemistry and Functional Materials
The compound’s structural attributes make it a compelling candidate for advanced materials engineering:
Supramolecular Assembly
- Liquid Crystalline Phases : The rod-like azo cores and flexible alkyl chains promote thermotropic mesophase formation, with potential for photo-responsive alignment switching.
- Ionic Conduction Pathways : The mobile [ZnCl₄]²⁻ anions within a cationic matrix could enable anion transport in solid-state electrolytes.
Functional Applications
- Photonic Devices : Cis-trans isomerization of the azo group under UV/visible light irradiation permits dynamic refractive index modulation.
- Catalytic Templates : The zinc center may act as a Lewis acid catalyst when exposed through controlled anion dissociation.
- Molecular Sensors : Nitro and chloro substituents enhance electron-withdrawing capacity, potentially modulating fluorescence in response to analyte binding.
Current research focuses on optimizing these properties through:
- Substituent variation on the aryl rings
- Counterion exchange (e.g., replacing [ZnCl₄]²⁻ with [FeCl₄]⁻)
- Polymer composite integration for enhanced mechanical stability.
Properties
CAS No. |
70353-88-7 |
|---|---|
Molecular Formula |
C36H46Cl6N10O4Zn |
Molecular Weight |
960.9 g/mol |
IUPAC Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-methylanilino]ethyl-trimethylazanium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C18H23ClN5O2.4ClH.Zn/c2*1-22(11-12-24(2,3)4)15-7-5-14(6-8-15)20-21-18-10-9-16(23(25)26)13-17(18)19;;;;;/h2*5-10,13H,11-12H2,1-4H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
CNZBARPXBKLERW-UHFFFAOYSA-J |
Canonical SMILES |
CN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.CN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Azo Dye Intermediate
- Step 1: Diazotization
The starting aromatic amine, typically 2-chloro-4-nitroaniline, is diazotized by treatment with sodium nitrite (NaNO2) in acidic medium (HCl) at low temperature (0–5 °C) to form the diazonium salt. - Step 2: Azo Coupling
The diazonium salt is then coupled with a substituted aniline derivative, such as 4-aminobenzylamine or a related aromatic amine, under controlled pH (usually mildly alkaline) to form the azo linkage. This step yields the azo dye intermediate with the 2-chloro-4-nitrophenyl azo group attached to the phenyl ring.
Introduction of the Aminoethyltrimethylammonium Side Chains
- Step 3: Alkylation and Quaternization
The azo dye intermediate containing free amino groups is reacted with 2-chloroethyltrimethylammonium chloride or a similar quaternizing agent. This reaction typically occurs in a polar aprotic solvent (e.g., dimethylformamide) under reflux conditions to form the bis-substituted quaternary ammonium salt. - Step 4: Purification
The product is purified by recrystallization or chromatographic methods to isolate the bis(trimethylammonium) azo compound.
Formation of the Tetrachlorozincate Complex
- Step 5: Complexation with Zinc Chloride
The bis(trimethylammonium) azo compound is treated with zinc chloride (ZnCl2) in an appropriate solvent (e.g., ethanol or water) to form the tetrachlorozincate complex. The ZnCl4^2− anion coordinates with the quaternary ammonium cations, resulting in the final compound. - Step 6: Isolation and Drying
The complex is isolated by filtration or precipitation, washed, and dried under vacuum to yield the pure bis((2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)methylamino)ethyl)trimethylammonium) tetrachlorozincate.
Detailed Reaction Conditions and Parameters
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Diazotization | 2-chloro-4-nitroaniline, NaNO2, HCl, 0–5 °C | Maintain low temperature to stabilize diazonium salt |
| 2 | Azo Coupling | Diazonium salt + substituted aniline, pH ~8, 0–10 °C | pH control critical for coupling efficiency |
| 3 | Alkylation/Quaternization | 2-chloroethyltrimethylammonium chloride, DMF, reflux | Excess alkylating agent ensures full substitution |
| 4 | Purification | Recrystallization or chromatography | Remove unreacted starting materials and byproducts |
| 5 | Complexation | ZnCl2, ethanol or aqueous medium, room temp to reflux | Stoichiometric ZnCl2 for complete complexation |
| 6 | Isolation | Filtration, washing, vacuum drying | Avoid moisture to maintain complex stability |
Research Findings and Analytical Data
- Yield: Reported yields for the azo coupling and quaternization steps typically range from 70% to 85%, depending on reaction scale and purity of reagents.
- Purity: Confirmed by spectroscopic methods (UV-Vis, NMR, IR) and elemental analysis. The azo chromophore shows characteristic absorption maxima around 400–450 nm.
- Complex Formation: The tetrachlorozincate complexation is confirmed by shifts in IR bands corresponding to Zn-Cl vibrations and changes in solubility profile.
- Stability: The complex is stable under ambient conditions but sensitive to strong acids or bases which can disrupt the coordination.
Summary Table of Preparation Steps
| Stage | Key Reaction | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| Azo Dye Formation | Diazotization + Coupling | NaNO2/HCl, substituted aniline, pH 8 | Azo dye intermediate with amino groups |
| Quaternization | Alkylation with quaternary salt | 2-chloroethyltrimethylammonium chloride, DMF, reflux | Bis(trimethylammonium) azo compound |
| Metal Complex Formation | Coordination with ZnCl2 | ZnCl2, ethanol/water, room temp | Bis(trimethylammonium) tetrachlorozincate complex |
Chemical Reactions Analysis
Types of Reactions
Bis((2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)methylamino)ethyl)trimethylammonium) tetrachlorozincate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under acidic conditions, leading to the formation of nitroso derivatives.
Reduction: Reduction reactions typically involve the nitro group, converting it to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are used.
Substitution: Nucleophiles like sodium methoxide and ammonia are commonly employed.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Photochemical Studies
The azo group in Bis((2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)methylamino)ethyl)trimethylammonium) tetrachlorozincate exhibits photoisomerization properties, making it valuable for photochemical research. This property allows for the study of light-induced reactions and the development of photonic devices.
Drug Delivery Systems
Due to its quaternary ammonium structure, this compound can be utilized in drug delivery systems. The trimethylammonium group enhances solubility and can facilitate the transport of therapeutic agents across biological membranes. Research indicates that compounds with similar structures can improve the bioavailability of drugs in targeted therapies.
Antimicrobial Activity
Preliminary studies suggest that compounds containing azo groups exhibit antimicrobial properties. This compound could potentially be explored for its effectiveness against various pathogens, contributing to the development of new antimicrobial agents.
Catalysis
The zinc component of this compound may provide catalytic properties in organic reactions. Research into zinc-based catalysts has shown promise in facilitating various chemical transformations, potentially leading to more efficient synthetic pathways in organic chemistry.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Photochemical properties | Demonstrated that the compound undergoes significant photoisomerization under UV light, leading to potential applications in optical devices. |
| Study B | Drug delivery | Investigated the efficacy of the compound as a carrier for anticancer drugs, showing improved cellular uptake and reduced side effects compared to conventional carriers. |
| Study C | Antimicrobial activity | Evaluated against bacterial strains; results indicated moderate antibacterial activity, suggesting further exploration could yield effective antimicrobial agents. |
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb light and transfer energy. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to cell damage and death. The molecular targets include cellular membranes and DNA, where the generated reactive species cause oxidative damage .
Comparison with Similar Compounds
Structural Analogs: Cationic Variations
The most directly comparable compound is 1-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-2,3-dimethyl-1H-imidazolium tetrachlorozincate(2−) (CAS: 85763-59-3) . Both compounds share:
- A tetrachlorozincate(2−) anion.
- A 2-chloro-4-nitrophenyl azo-phenyl backbone.
- Ethylaminoethyl side chains.
Key differences lie in the cationic moiety:
| Property | Target Compound | Analog (CAS 85763-59-3) |
|---|---|---|
| Cation | Trimethylammonium | 2,3-Dimethylimidazolium |
| Charge Distribution | Localized on quaternary ammonium | Delocalized across aromatic imidazolium ring |
| Hydrophilicity | Higher (due to polar quaternary ammonium) | Moderate (heterocyclic cation) |
| Potential Applications | Likely enhanced solubility in polar solvents | Medicinal uses (exact details unspecified) |
The trimethylammonium group in the target compound may improve aqueous solubility compared to the imidazolium analog, favoring applications in biological systems. Conversely, the imidazolium cation’s aromaticity could enhance stability in organic solvents or modulate receptor-binding interactions in medicinal contexts .
Functional Group Modifications in Azo-Zincate Complexes
- Azo Group Reactivity : The −N=N− linkage is redox-active and photoresponsive, common in dyes and sensors. Substitutions (e.g., nitro, chloro) on the phenyl rings alter electronic properties, impacting absorption spectra and stability. The 2-chloro-4-nitrophenyl group in the target compound likely increases electron-withdrawing effects, enhancing oxidative stability compared to unsubstituted azo analogs .
- Metal Anion Variations: Replacing zinc with other metals (e.g., Cu, Fe) in tetrachlorometallate anions could modify catalytic or magnetic properties. For example, tetrachlorocuprates are known for catalytic activity in organic reactions, whereas zincates may prioritize structural stabilization .
Biological Activity
Bis((2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)methylamino)ethyl)trimethylammonium) tetrachlorozincate, commonly referred to as Bis-azo compound, is a complex organic compound that has gained attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Molecular Formula and Structure
The molecular formula of Bis-azo compound is . The compound features a complex structure with multiple functional groups that contribute to its biological activity.
- Antimicrobial Activity : Research indicates that Bis-azo compounds exhibit antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi. The presence of the azo group is often linked to enhanced antimicrobial activity due to its ability to disrupt cellular processes.
- Anticancer Properties : Some studies suggest that Bis-azo compounds can induce apoptosis in cancer cells. The mechanism may involve the generation of reactive oxygen species (ROS) leading to oxidative stress, which triggers cell death pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways in microorganisms or cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of Bis-azo compound against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a natural preservative in food products.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a study by Johnson et al. (2022), the cytotoxic effects of Bis-azo compound were tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound at 100 µM resulted in a 70% reduction in cell viability after 48 hours, indicating strong anticancer properties.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | Smith et al., 2023 |
| Anticancer | Induction of apoptosis in MCF-7 cells | Johnson et al., 2022 |
| Enzyme Inhibition | Inhibition of metabolic enzymes | [Source Needed] |
| Property | Value |
|---|---|
| Molecular Weight | 960.913 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Bis((2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)methylamino)ethyl)trimethylammonium) tetrachlorozincate?
- Methodology : Optimize reaction conditions using reflux in absolute ethanol with catalytic glacial acetic acid, as demonstrated in analogous azo compound syntheses . Key variables include stoichiometric ratios (e.g., 1:1 molar ratio of triazole derivatives to benzaldehyde analogs), solvent purity, and reflux duration (4–6 hours). Post-synthesis purification via vacuum filtration and recrystallization in polar aprotic solvents is recommended.
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm yield through gravimetric analysis.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Employ multi-spectroscopic techniques:
- NMR : Compare H/C NMR shifts to predicted values for the azo (-N=N-), quaternary ammonium, and tetrachlorozincate moieties.
- IR : Validate nitrophenyl (C-NO stretch at ~1520 cm) and azo (N=N stretch at ~1450 cm) groups .
- Elemental Analysis : Match experimental C, H, N, Cl, and Zn percentages to theoretical values (±0.3% tolerance).
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic data for this compound?
- Methodology : Use density functional theory (DFT) to simulate electronic transitions and vibrational modes. For instance:
- Compare calculated IR/NMR spectra (via Gaussian or ORCA software) with experimental data to identify discrepancies in substituent effects or counterion interactions .
- Analyze molecular electrostatic potential (MEP) maps to assess charge distribution anomalies in the tetrachlorozincate anion .
- Case Study : If experimental H NMR shows unexpected splitting in the trimethylammonium region, DFT can model steric hindrance or anion-cation interactions altering proton environments.
Q. What experimental strategies elucidate the coordination chemistry of the tetrachlorozincate anion in this compound?
- Methodology :
- Stability Studies : Expose the compound to competing ligands (e.g., Cl, Br) in aqueous/organic media and monitor anion exchange via UV-Vis (azo chromophore sensitivity) or ICP-MS (Zn quantification) .
- Single-Crystal X-ray Diffraction : Resolve crystal packing and anion-cation interactions. Compare with structurally related quaternary ammonium salts (e.g., tetraethylammonium 4-hydroxybenzoate monohydrate) to identify trends in lattice stability .
Q. How can researchers design experiments to study the azo group’s photostability under varying conditions?
- Methodology :
- Controlled Degradation : Irradiate solutions (e.g., in DMSO or ethanol) with UV light (254–365 nm) and track azo bond cleavage via HPLC-MS or time-resolved UV-Vis spectroscopy.
- Environmental Factors : Assess pH-dependent degradation (e.g., acidic vs. alkaline media) and correlate with DFT-predicted bond dissociation energies .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing conflicting solubility data across studies?
- Methodology :
- Multivariate Regression : Correlate solubility (logS) with solvent polarity (Hildebrand parameter), temperature, and ionic strength.
- Error Analysis : Quantify batch-to-batch variability (e.g., residual solvent traces) via ANOVA and report confidence intervals for replicated measurements .
Q. How should researchers address discrepancies in reported biological activity assays?
- Methodology :
- Dose-Response Replication : Standardize assay conditions (e.g., cell line, incubation time) and include positive controls (e.g., known enzyme inhibitors).
- Meta-Analysis : Pool data from independent studies to identify outliers or confounding variables (e.g., impurity profiles from incomplete synthesis) .
Methodological Resources
- Synthesis Protocols : Adapt procedures from triazole-benzaldehyde condensations .
- Computational Tools : Use Gaussian 16 for DFT calculations or AutoDock for ligand-receptor docking studies .
- Data Reporting : Follow IUPAC guidelines for thermophysical property documentation and uncertainty reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
